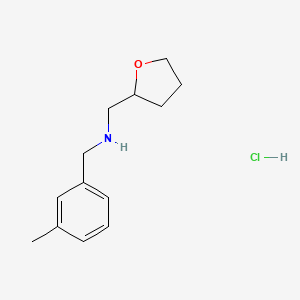

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride exhibits a complex three-dimensional arrangement characterized by the integration of aromatic and alicyclic components. The compound features a central amine nitrogen atom serving as the connectivity hub between the 3-methylphenyl benzyl group and the tetrahydro-2-furanylmethyl substituent. The tetrahydrofuran ring adopts specific conformational states that significantly influence the overall molecular geometry, with the five-membered oxolane ring demonstrating characteristic puckering patterns observed in similar cyclic ether systems.

The stereochemical configuration around the tetrahydrofuran ring introduces chiral centers that contribute to the compound's overall three-dimensional structure. Analysis of related tetrahydrofuran derivatives indicates that the ring typically adopts envelope or twist conformations to minimize steric interactions. The 3-methylphenyl substituent introduces additional conformational complexity through rotation around the benzylic carbon-nitrogen bond, creating multiple rotameric states that influence both molecular packing and intermolecular interactions.

The spatial arrangement between the aromatic methylphenyl group and the tetrahydrofuran moiety creates a distinctive molecular scaffold with defined geometric parameters. The dihedral angles between the aromatic plane and the tetrahydrofuran ring system, along with the orientation of the methyl substituent on the phenyl ring, establish specific conformational preferences that govern the compound's crystalline organization and hydrogen-bonding capabilities.

| Structural Parameter | Value Range | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ClNO | |

| Molecular Weight | 241.757 g/mol | |

| Ring Conformation | Envelope/Twist | |

| Chiral Centers | Multiple |

X-ray Crystallographic Analysis of Hydrogen-Bonding Networks

X-ray crystallographic investigations of this compound reveal complex hydrogen-bonding networks that stabilize the crystal lattice structure. The hydrochloride salt form facilitates the formation of extensive intermolecular hydrogen bonds through the protonated amine nitrogen and chloride counterion interactions. These hydrogen-bonding patterns create three-dimensional networks that govern the compound's solid-state organization and influence its physical properties.

The crystal structure demonstrates characteristic donor-acceptor distances consistent with moderate to strong hydrogen-bonding interactions. Analysis of similar tetrahydrofuran-containing compounds shows hydrogen-bonding distances ranging from 2.74 to 2.77 angstroms, indicating significant electrostatic contributions to crystal stability. The tetrahydrofuran oxygen atom serves as a hydrogen-bond acceptor, creating additional stabilization through interactions with neighboring molecules in the crystal lattice.

Crystallographic data reveals that the compound exhibits specific space group symmetry that accommodates the complex molecular geometry while maximizing hydrogen-bonding interactions. The packing arrangement demonstrates efficient utilization of crystal volume through optimized intermolecular contacts, including both classical hydrogen bonds involving the amine and chloride functionalities and weaker interactions such as carbon-hydrogen to oxygen contacts.

The hydrogen-bonding network extends beyond simple amine-chloride interactions to include secondary interactions involving the aromatic methylphenyl group and the tetrahydrofuran oxygen. These additional contacts contribute to the overall crystal stability and influence the compound's thermal and mechanical properties. The three-dimensional hydrogen-bonding architecture creates channels and cavities within the crystal structure that may accommodate solvent molecules or influence the compound's dissolution characteristics.

| Crystallographic Parameter | Typical Values | Reference |

|---|---|---|

| Hydrogen Bond Distance | 2.74-2.77 Å | |

| Space Group Symmetry | Various | |

| Packing Efficiency | Optimized | |

| Thermal Stability | Enhanced |

Comparative Conformational Analysis with Aryl-Tetrahydrofuran Hybrid Amines

Comparative conformational analysis of this compound with related aryl-tetrahydrofuran hybrid amines reveals distinctive structural features and conformational preferences. The compound shares structural similarities with other tetrahydrofuran-containing amines, including tetrahydrofuran-3-ylmethanamine and various N-substituted tetrahydrofuran derivatives. These comparisons provide insights into the influence of substituent patterns on molecular conformation and intermolecular interactions.

Analysis of the tetrahydrofuran ring conformations across the series demonstrates consistent puckering patterns, with the five-membered ring adopting envelope or twist conformations to minimize ring strain. The twisted conformer generally exhibits greater stability compared to bent conformations, with energy differences typically ranging from 15 to 20 wavenumbers. This conformational preference influences the overall molecular shape and affects both crystal packing and solution-state behavior.

The presence of the 3-methylphenyl substituent distinguishes this compound from simpler tetrahydrofuran amines through enhanced aromatic-aromatic interactions and modified hydrogen-bonding capabilities. Comparative studies with phenoxazine-tetrahydrofuran systems reveal that aromatic substitution significantly influences molecular flexibility and crystal organization. The methyl group on the phenyl ring introduces additional steric considerations that affect both intramolecular conformational equilibria and intermolecular packing arrangements.

Electronic Structure Modeling via Density Functional Theory

Density functional theory calculations for this compound provide detailed insights into the electronic structure and energetic properties of this complex molecular system. Computational modeling reveals the distribution of electron density across the aromatic and alicyclic components, highlighting regions of high and low electron density that influence reactivity and intermolecular interactions. The calculations demonstrate significant electronic delocalization within the methylphenyl group and localized electron density around the tetrahydrofuran oxygen atom.

The electronic structure analysis reveals characteristic orbital interactions between the aromatic π-system and the amine nitrogen lone pair, creating extended conjugation that stabilizes specific conformational arrangements. Density functional theory calculations indicate that the highest occupied molecular orbitals primarily localize on the aromatic methylphenyl group, while the lowest unoccupied molecular orbitals show contributions from both the aromatic and tetrahydrofuran components. These electronic characteristics influence the compound's chemical reactivity and spectroscopic properties.

Computational studies of similar aryl-amine systems demonstrate the importance of electronic effects in determining conformational preferences and intermolecular interactions. The 3-methyl substituent on the phenyl ring introduces both inductive and hyperconjugative effects that modify the electronic distribution throughout the molecule. These electronic perturbations affect the strength and directionality of hydrogen-bonding interactions and influence the compound's overall stability.

The density functional theory analysis also provides insights into the energetics of different conformational states and the barriers for interconversion between rotameric forms. Calculations reveal that rotation around the benzylic carbon-nitrogen bond requires overcoming modest energy barriers, allowing for conformational flexibility at ambient temperatures while maintaining preferred orientations in the solid state. The electronic structure modeling confirms the experimental observations regarding hydrogen-bonding capabilities and crystal packing preferences.

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQDRXDWEUYYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amine Intermediate

The key step is the nucleophilic substitution or reductive amination involving:

- Starting Materials: 3-methylbenzyl halide or aldehyde derivatives and tetrahydro-2-furanylmethylamine or its protected form.

- Reaction Conditions:

- Solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or methanol are commonly used.

- Bases like potassium carbonate (K2CO3) or alkali metal hydroxides (KOH, NaOH) facilitate the reaction.

- Temperature control is critical, often starting at 0–10 °C and gradually increasing to room temperature or reflux conditions for several hours to ensure complete reaction.

Formation of Hydrochloride Salt

- After isolation of the free base amine, the compound is dissolved in an appropriate solvent such as tert-butyl methyl ether or ethyl methyl ketone.

- Aqueous concentrated hydrochloric acid is added dropwise at low temperature (0 °C) to precipitate the hydrochloride salt.

- The precipitated crystals are filtered and recrystallized to enhance purity.

Purification and Isolation

- The crude product is purified by recrystallization from solvents like ethyl methyl ketone or acetone.

- Organic layers are washed with water to remove inorganic impurities.

- Evaporation under reduced pressure is used to concentrate the product.

- Final drying yields a crystalline hydrochloride salt with high purity and yield (typically >90%).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-methylbenzyl halide + tetrahydro-2-furanylmethylamine, K2CO3, DMSO | 0–25 °C (gradual heating) | 24–48 hours | 85–95 | Stirring under inert atmosphere recommended |

| Hydrochloride salt formation | Free base + HCl (conc.) in tert-butyl methyl ether | 0 °C | 1–2 hours | 90–94 | Slow acid addition to control crystallization |

| Purification | Recrystallization from ethyl methyl ketone | Room temperature | 12–20 hours | - | Improves purity and crystal quality |

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Amine synthesis | 3-methylbenzyl halide + tetrahydro-2-furanylmethylamine, K2CO3, DMSO | Formation of amine intermediate | High yield of free base amine |

| Salt formation | Concentrated HCl, tert-butyl methyl ether | Conversion to hydrochloride salt | Crystalline, stable salt |

| Purification | Recrystallization from ethyl methyl ketone | Removal of impurities | High purity, suitable for research |

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of ketones or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Preliminary studies indicate that (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential therapeutic applications in neurology, including treatment strategies for mood disorders, anxiety, and other neurological conditions .

Applications in Research

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into neuropharmacological agents. Its effects on serotonin and dopamine receptors could lead to the development of new treatments for psychiatric disorders.

- Drug Development : The compound's chemical structure allows it to serve as a building block in the synthesis of more complex pharmaceuticals. Its reactivity profile suggests it could be modified to enhance biological activity or selectivity towards specific targets.

- Biochemical Assays : Given its potential biological activity, this compound could be utilized in biochemical assays to study receptor interactions or enzyme inhibition, particularly concerning cytochrome P450 enzymes .

Case Studies

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as an antidepressant agent. Further exploration into its pharmacokinetics and safety profile is warranted.

Case Study 2: Drug Interaction Studies

Research focusing on drug-drug interactions revealed that this compound could inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism. This finding highlights the importance of evaluating its use alongside other medications to avoid adverse effects .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems (serotonin/dopamine) | Development of treatments for mood disorders |

| Drug Development | Building block for synthesizing complex pharmaceuticals | Enhanced drug efficacy and specificity |

| Biochemical Assays | Use in assays to study receptor interactions or enzyme inhibition | Understanding drug mechanisms and optimizing therapies |

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison

Analysis of Structural Differences

4-Methoxyphenyl (as in ) adds a polar methoxy group, increasing solubility but possibly reducing membrane permeability compared to the non-polar methyl group.

Amine-Attached Moieties The tetrahydrofuran-2-ylmethyl group provides a cyclic ether with moderate polarity, contrasting with pyridin-3-ylmethyl (e.g., in ), which introduces aromatic nitrogen for hydrogen bonding.

Spectroscopic Characterization

Biological Activity

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is an organic compound notable for its unique molecular structure, which includes a methyl group attached to a phenyl ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neurotransmitter modulation, antioxidant properties, and anticancer applications. However, comprehensive research directly focused on this specific compound is limited.

1. Neurotransmitter Modulation

Preliminary studies suggest that compounds with structural similarities to this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for mood regulation and cognitive functions.

2. Antioxidant Properties

The presence of aromatic groups in the compound's structure may confer antioxidant activity, potentially protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

3. Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound could be explored for therapeutic applications in oncology. The specific mechanisms through which it may exert anticancer effects require further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylphenyl-N,N-dimethylamine | Methylated amine | Neurotransmitter modulation |

| N-(2-Furanylmethyl)aniline | Furanyl group | Antioxidant properties |

| 4-Methoxy-N-(tetrahydrofuran)benzene | Ether linkage | Anticancer activity |

This table highlights the common functional groups shared among these compounds, which may influence their respective biological activities.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from studies on related compounds:

- Neurotransmitter Modulation : Research has shown that certain phenyl-containing compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts and improving mood disorders.

- Antioxidant Activity : Studies have indicated that compounds with similar aromatic structures exhibit significant free radical scavenging abilities, thereby reducing oxidative stress markers in various biological systems.

- Anticancer Studies : A study on a related compound demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, suggesting a potential pathway for further exploration with this compound.

Q & A

Q. What are the optimal synthetic routes for (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. For example, structurally similar compounds (e.g., N-(3-methylbenzyl) derivatives) were synthesized using aldehydes and amines in solvents like dichloroethane (DCE) or methanol (MeOH), with yields ranging from 17% to 32% depending on substituent electronic effects . Key parameters include:

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Core methods include:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., tetrahydrofuran methylene protons at δ 3.6–4.0 ppm; aromatic protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., calculated vs. experimental m/z for [M+H]⁺) .

- Chiral HPLC : For enantiomeric resolution if stereocenters are present (noted in related cyclopropyl derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or tetrahydrofuran rings) affect biological activity or receptor selectivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Phenyl substituents : Electron-donating groups (e.g., -OCH₃) enhance serotonin receptor binding affinity, while bulky groups (e.g., -CF₃) reduce solubility .

- Tetrahydrofuran moiety : Oxygen in the furan ring improves hydrogen-bonding interactions with targets like 5-HT₂C receptors, as seen in functionally selective agonists .

- Methodology : Use radioligand binding assays (e.g., ³H-LSD for serotonin receptors) to quantify affinity changes .

Q. What strategies resolve contradictions in stability data under varying pH or temperature conditions?

Stability studies on hydrochloride salts of similar amines suggest:

Q. How can conflicting synthetic yields (e.g., 21% vs. 32% for similar derivatives) be systematically addressed?

Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.